molecular formula C9H12O2 B14348522 Methyl bicyclo[4.1.0]hept-3-ene-7-carboxylate CAS No. 90673-62-4

Methyl bicyclo[4.1.0]hept-3-ene-7-carboxylate

Cat. No.: B14348522
CAS No.: 90673-62-4
M. Wt: 152.19 g/mol
InChI Key: PNRQWRSIQKXTEL-UHFFFAOYSA-N
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Description

Methyl bicyclo[410]hept-3-ene-7-carboxylate is a chemical compound with the molecular formula C8H10O3 It is a member of the bicyclo[410]heptene family, which is known for its unique ring structure and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl bicyclo[4.1.0]hept-3-ene-7-carboxylate can be synthesized through the transition metal-catalyzed cycloisomerization of 1,6-enynes. This process typically involves the use of platinum (II) or gold (I) as catalysts . The reaction conditions often include a solvent such as dichloromethane and a temperature range of 25-50°C.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl bicyclo[4.1.0]hept-3-ene-7-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Methyl bicyclo[4.1.0]hept-3-ene-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl bicyclo[4.1.0]hept-3-ene-7-carboxylate involves its interaction with specific molecular targets. For instance, in antiviral research, it has been shown to inhibit the main protease (Mpro) of the COVID-19 virus by binding to its active site and preventing the cleavage of viral polyproteins . This inhibition disrupts the viral replication process, making it a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl bicyclo[410]hept-3-ene-7-carboxylate is unique due to its specific ring structure and functional group, which confer distinct reactivity and potential biological activity

Properties

CAS No.

90673-62-4

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

methyl bicyclo[4.1.0]hept-3-ene-7-carboxylate

InChI

InChI=1S/C9H12O2/c1-11-9(10)8-6-4-2-3-5-7(6)8/h2-3,6-8H,4-5H2,1H3

InChI Key

PNRQWRSIQKXTEL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2C1CC=CC2

Origin of Product

United States

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